molecular formula C17H25N3O2 B4734906 2-methyl-N-{4-[(piperidin-1-ylacetyl)amino]phenyl}propanamide

2-methyl-N-{4-[(piperidin-1-ylacetyl)amino]phenyl}propanamide

Cat. No.: B4734906
M. Wt: 303.4 g/mol
InChI Key: JHBKANSKTVYNKM-UHFFFAOYSA-N
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Description

2-methyl-N-{4-[(piperidin-1-ylacetyl)amino]phenyl}propanamide is a synthetic compound that features a piperidine ring, which is a common structural motif in many pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{4-[(piperidin-1-ylacetyl)amino]phenyl}propanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The acetylated piperidine is reacted with 4-aminophenylacetic acid to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{4-[(piperidin-1-ylacetyl)amino]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-N-{4-[(piperidin-1-ylacetyl)amino]phenyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-methyl-N-{4-[(piperidin-1-ylacetyl)amino]phenyl}propanamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide, a potent synthetic opioid.

    Lofentanyl: A fentanyl analog with similar structural features.

    Ohmfentanyl: Another fentanyl analog with high potency.

Uniqueness

2-methyl-N-{4-[(piperidin-1-ylacetyl)amino]phenyl}propanamide is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural uniqueness can impart distinct pharmacological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-N-[4-[(2-piperidin-1-ylacetyl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-13(2)17(22)19-15-8-6-14(7-9-15)18-16(21)12-20-10-4-3-5-11-20/h6-9,13H,3-5,10-12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBKANSKTVYNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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